

# Spectroscopic and Structural Elucidation of 5-Bromo-2-methoxypyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-2-methoxypyrimidine

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This technical guide provides a comprehensive overview of the spectral data for **5-Bromo-2-methoxypyrimidine**, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in its characterization.

## Physicochemical Properties

**5-Bromo-2-methoxypyrimidine** is a solid with a melting point ranging from 55.5 to 59.5 °C.[1] It has a molecular formula of  $C_5H_5BrN_2O$  and a molecular weight of 189.01 g/mol.[2]

## Synthesis of 5-Bromo-2-methoxypyrimidine

A common synthetic route to **5-Bromo-2-methoxypyrimidine** involves the nucleophilic substitution of a halogen on the pyrimidine ring. For instance, it can be synthesized from 5-bromo-2-chloropyrimidine by treatment with sodium methoxide in methanol at elevated temperatures. The reaction mixture is stirred overnight, and after removal of the solvent, the product is isolated by extraction and purified.[1]

## Predicted Spectral Data

The following tables summarize the anticipated  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry data for **5-Bromo-2-methoxypyrimidine**. These predictions are based on the analysis of similar pyrimidine structures.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.5	Singlet	2H	H-4, H-6
~4.0	Singlet	3H	-OCH <sub>3</sub>

Note: The two protons on the pyrimidine ring are expected to be chemically equivalent and appear as a single peak. The methoxy protons will appear as a sharp singlet in the upfield region.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~165	C-2
~160	C-4, C-6
~110	C-5
~55	-OCH <sub>3</sub>

Note: The carbon atoms attached to nitrogen and oxygen (C-2, C-4, C-6) are expected to be the most deshielded and appear downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-OCH <sub>3</sub> )
~1600-1450	Strong	C=C and C=N stretching in the aromatic ring
~1250	Strong	Asymmetric C-O-C stretch
~1050	Strong	Symmetric C-O-C stretch
~700-600	Strong	C-Br stretch

Note: The IR spectrum will provide valuable information about the functional groups present in the molecule.

#### Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Predicted Relative Abundance
188/190	[M] <sup>+</sup>	High
157/159	[M - OCH <sub>3</sub> ] <sup>+</sup>	Medium
109	[M - Br] <sup>+</sup>	Medium

Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio).

## Experimental Protocols

Detailed methodologies for obtaining NMR, IR, and MS spectra for pyrimidine derivatives like **5-Bromo-2-methoxypyrimidine** are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of purified **5-Bromo-2-methoxypyrimidine** is weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

$\text{CDCl}_3$ ) in a standard 5 mm NMR tube.[3]

- $^1\text{H}$  NMR Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. Typical acquisition parameters include:
  - Number of scans: 16-64 (adjusted for optimal signal-to-noise).[3]
  - Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).[3]
- $^{13}\text{C}$  NMR Data Acquisition: The spectrum is acquired on the same spectrometer, typically using a proton-decoupled pulse sequence.[3] Typical acquisition parameters include:
  - Pulse angle: 30-45°.[3]
  - Acquisition time: 1-2 seconds.[3]
  - Relaxation delay: 2-10 seconds.[3]
  - Number of scans: 1024-4096 or more, as  $^{13}\text{C}$  has a low natural abundance.[3]
  - Chemical shifts are referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).[3]

## Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$ . The background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

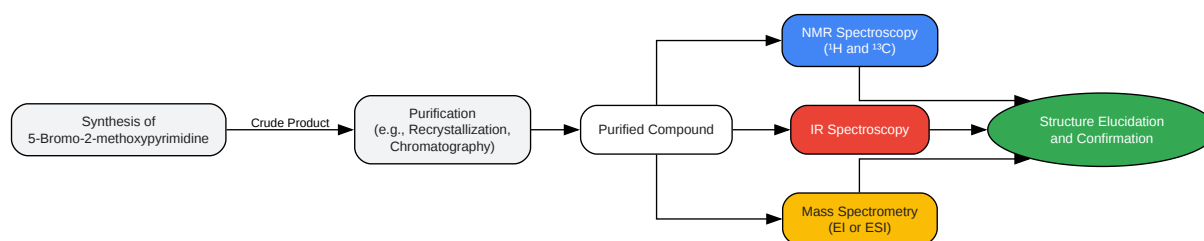
- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, Electron Ionization (EI) is a common method. For less volatile compounds, soft ionization techniques like Electrospray Ionization (ESI) can be used.[4]
- Ionization: In EI, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3] In ESI, the sample solution is sprayed through

a heated capillary with a high voltage applied, generating charged droplets that produce protonated molecules ( $[M+H]^+$ ).<sup>[3]</sup>

- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).<sup>[3]</sup> High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition with high accuracy.<sup>[4]</sup>

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **5-Bromo-2-methoxypyrimidine**.



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*Workflow for synthesis and spectroscopic analysis.*

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